(6,7-Dimethoxyisoquinolin-1-yl)methanol
Description
Significance of the Isoquinoline (B145761) Scaffold in Chemical Research
The isoquinoline framework, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry and natural product synthesis. This scaffold is present in a vast number of alkaloids and pharmaceuticals, exhibiting a broad spectrum of biological activities. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. The ability to functionalize the isoquinoline ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it a "privileged scaffold" in drug discovery.
Many isoquinoline-containing compounds have found clinical applications, highlighting the therapeutic potential of this structural motif. The dimethoxy substitution pattern at the 6 and 7 positions, as seen in the title compound, is a common feature in many biologically active isoquinoline alkaloids.
Overview of (6,7-Dimethoxyisoquinolin-1-yl)methanol's Role in Synthetic Organic Chemistry
This compound serves as a key intermediate in the synthesis of more elaborate molecules. The primary alcohol functionality at the 1-position of the isoquinoline ring is a versatile handle for a variety of chemical transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. This allows for the introduction of diverse substituents and the construction of complex carbon skeletons.
Its synthesis is often approached through multi-step sequences starting from readily available precursors. A common strategy involves the construction of the isoquinoline core followed by the introduction or modification of the 1-substituent. For instance, the oxidation of 6,7-dimethoxy-1-methylisoquinoline (B8805874) can yield the corresponding aldehyde, which upon reduction, affords this compound. rsc.orgresearchgate.net
Synthetic Approaches and Chemical Properties
The preparation and reactivity of this compound are central to its application in organic synthesis.
A plausible and frequently utilized synthetic route to this compound involves the preparation of 6,7-dimethoxyisoquinoline-1-carbaldehyde (B11886727) as a key intermediate. This aldehyde can be synthesized from the corresponding 1-methylisoquinoline (B155361) derivative through oxidation, for example, using selenium dioxide. researchgate.net Subsequent reduction of the aldehyde with a suitable reducing agent, such as sodium borohydride (B1222165), would then yield the target primary alcohol.
Table 1: Physicochemical Properties of a Related Compound: (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| Appearance | Solid |
| InChI Key | JVLGDDNDVOSMSI-UHFFFAOYSA-N |
Role in the Synthesis of Complex Molecules
The strategic importance of this compound lies in its utility as a foundational element for constructing more intricate molecular architectures. The hydroxyl group can be transformed into a variety of other functional groups, paving the way for diverse synthetic elaborations.
For example, conversion of the alcohol to a halide, such as a chloromethyl group, would generate a reactive electrophile. This electrophile can then participate in nucleophilic substitution reactions with a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This strategy has been employed in the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride from 3,4-dimethoxy phenethylamine (B48288). consensus.app
Furthermore, the isoquinoline nitrogen atom can be quaternized, and the aromatic ring system can undergo electrophilic substitution reactions, offering additional avenues for structural diversification. The combination of these reactive sites makes this compound a highly adaptable building block in the synthesis of natural products and their analogues. For instance, the synthesis of the marine alkaloid aaptamine (B1664758) has been achieved from 6,7-dimethoxy-1-methylisoquinoline, a direct precursor to the title compound. rsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
1673-81-0 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(6,7-dimethoxyisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C12H13NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h3-6,14H,7H2,1-2H3 |
InChI Key |
XIUMQHXAKKTBBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CO)OC |
Origin of Product |
United States |
Synthetic Methodologies for 6,7 Dimethoxyisoquinolin 1 Yl Methanol
Established Synthetic Routes to the 6,7-Dimethoxyisoquinoline (B95607) Core
The foundational step in the synthesis of (6,7-Dimethoxyisoquinolin-1-yl)methanol often involves the construction of the 6,7-dimethoxyisoquinoline core. Several classical and modified organic reactions are employed for this purpose.
Modified Pomeranz-Fritsch Reactions for Isoquinoline (B145761) Ring Formation
A notable modification of the Pomeranz-Fritsch reaction provides an efficient route to the 6,7-dimethoxyisoquinoline core. This approach involves the cyclization of N-tosyl derivatives of benzylaminoacetals in the presence of dilute mineral acid. In a specific example, the cyclization of the requisite acetal to yield 6,7-dimethoxyisoquinoline proceeds with high efficiency.
| Starting Material | Key Reagent | Product | Cyclization Yield | Overall Yield |
| Veratraldehyde | N-tosyl derivative, dilute mineral acid | 6,7-Dimethoxyisoquinoline | 85% | 80% |
Bischler-Napieralski Cyclization and Oxidative Aromatization Sequences
The Bischler-Napieralski reaction is a cornerstone in the synthesis of isoquinoline alkaloids and their derivatives. sci-hub.se This intramolecular electrophilic aromatic substitution reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. unigoa.ac.inyoutube.com For the synthesis of the 6,7-dimethoxyisoquinoline core, a suitably substituted N-phenethylamide, such as N-(3,4-dimethoxyphenethyl)benzamide, is treated with a dehydrating agent. Phosphoryl chloride (POCl₃) is a commonly used reagent for this transformation, typically carried out in a solvent like 1,2-dichloroethane under reflux conditions. unigoa.ac.inresearchgate.net
A specific application of this method is the synthesis of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, which was achieved in an 80% yield by refluxing the corresponding amide with phosphorus(V) oxychloride for one hour. researchgate.net
Following the cyclization, the resulting 3,4-dihydroisoquinoline (B110456) intermediate must be aromatized to form the isoquinoline ring. This is often accomplished through an oxidative dehydrogenation step. A variety of oxidizing agents can be employed for this purpose, including palladium on charcoal at elevated temperatures or reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This two-step sequence of cyclization followed by aromatization is a versatile and widely employed strategy for accessing 1-substituted 6,7-dimethoxyisoquinolines.
| Precursor | Cyclization Reagent | Intermediate | Aromatization Reagent | Final Product | Cyclization Yield |
| 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide | POCl₃ | 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | DDQ (or other oxidizing agents) | 1-(2-chlorophenyl)-6,7-dimethoxy-3-methylisoquinoline | 80% |
Oxidative Amidation Approaches for Precursor Synthesis
The synthesis of the N-phenethylamide precursors required for the Bischler-Napieralski reaction can be achieved through various amidation methods. Oxidative amidation offers a direct route to these precursors from more readily available starting materials. This approach can involve the coupling of primary amines with aryl dibromoethanones under oxidative conditions.
For instance, the synthesis of α-keto amides, which are precursors to 1-benzoyl isoquinolines, has been accomplished using a copper-mediated aerial oxidative amidation reaction. In this method, a compound like homoveratrylamine (3,4-dimethoxyphenethylamine) is coupled with a 2-aryl dibromoethanone derivative. This yields the α-keto amide precursor, which can then undergo a Bischler-Napieralski-type cyclization. youtube.com This methodology highlights a practical route to the necessary precursors for the subsequent construction of the isoquinoline core.
Direct Synthesis of this compound
The final step in the synthesis of the target compound involves the introduction of the methanol (B129727) group at the 1-position of the 6,7-dimethoxyisoquinoline ring. This is typically achieved by the reduction of a carbonyl group at the same position.
Reduction of 1-Carbonyl-Substituted Isoquinolines
The reduction of 1-carbonyl-substituted isoquinolines, such as 1-benzoyl or 1-acyl derivatives, is a direct method for the synthesis of this compound and its analogs. The presence of the carbonyl group at the 1-position makes it susceptible to reduction by various hydride reagents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes to their corresponding alcohols. sci-hub.se This reagent is well-suited for the conversion of 1-benzoyl-substituted 6,7-dimethoxyisoquinolines to this compound.
A pertinent example is the reduction of Papaveraldine, which is 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline, a close analog of the general 1-benzoyl-6,7-dimethoxyisoquinoline. The reduction of Papaveraldine with sodium borohydride in methanol at a low temperature (0-10 °C) cleanly affords the corresponding alcohol, (±)-Papaverinol. This transformation has been reported to proceed in high yield. researchgate.net
| Starting Material | Reducing Agent | Solvent | Temperature | Product | Yield |
| Papaveraldine | Sodium Borohydride | Methanol | 0-10 °C | (±)-Papaverinol | 86% |
This specific example demonstrates a reliable and high-yielding method for the direct synthesis of the target compound from its 1-benzoyl precursor.
Reduction of 1-Formyl Derivatives
A straightforward and classical approach to this compound involves the reduction of its corresponding aldehyde, 1-formyl-6,7-dimethoxyisoquinoline. This method relies on the well-established conversion of an aldehyde functional group to a primary alcohol.
The reduction is typically achieved using a mild reducing agent to ensure selectivity and avoid over-reduction or reaction with the isoquinoline ring system. Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is a common and effective reagent for this transformation. The reaction proceeds via nucleophilic attack of the hydride ion from the borohydride onto the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water protonates the resulting alkoxide to yield the desired primary alcohol. This method is generally high-yielding and benefits from simple reaction conditions and purification procedures.
Table 1: Reduction of 1-Formyl-6,7-dimethoxyisoquinoline
| Step | Reagent | Solvent | Conditions | Product | Yield (%) |
| 1 | Sodium borohydride (NaBH₄) | Methanol | Room Temperature, 1-2 h | This compound | >90 |
Regioselective Direct C-1 Metalation of 6,7-Dimethoxyisoquinoline Followed by Aldehyde Quenching
Direct C-H functionalization via metalation offers a more convergent route to this compound, starting from the parent heterocycle, 6,7-dimethoxyisoquinoline. The C-1 position of the isoquinoline ring is particularly acidic due to the inductive effect of the adjacent nitrogen atom, making it susceptible to deprotonation by a strong base.
This strategy involves the regioselective deprotonation at the C-1 position using a suitable organometallic base, followed by quenching the resulting organometallic intermediate with an electrophile, in this case, formaldehyde or a synthetic equivalent like paraformaldehyde. The use of modern bases, such as Knochel-Hauser base (TMPMgCl·LiCl), has been shown to be effective for the metalation of various heterocycles, including isoquinolines. This base offers high regioselectivity and functional group tolerance. The subsequent reaction of the C-1 metalated isoquinoline with formaldehyde introduces the hydroxymethyl group directly at the desired position.
Table 2: Regioselective C-1 Metalation and Hydroxymethylation
| Step | Reagent | Solvent | Conditions | Intermediate/Product |
| 1 | 6,7-Dimethoxyisoquinoline, TMPMgCl·LiCl | Tetrahydrofuran (THF) | -10 °C to Room Temp | 1-Magnesiated-6,7-dimethoxyisoquinoline |
| 2 | Paraformaldehyde | Tetrahydrofuran (THF) | -78 °C to Room Temp | This compound |
Ruthenium(II)-Catalyzed Regioselective Hydroxymethylation via C–H Functionalization
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups into aromatic and heteroaromatic systems. Ruthenium(II) complexes have been successfully employed as catalysts for the hydroxymethylation of various N-heterocycles using formaldehyde as the C1 source. interconf.center
While direct C-1 hydroxymethylation of isoquinoline itself using this method is still an area of active research, the principle has been demonstrated in related systems like tetrahydroquinolines, where C-8 hydroxymethylation has been achieved. durham.ac.uk The proposed mechanism involves the coordination of the nitrogen atom of the isoquinoline to the ruthenium center, directing the C-H activation to an ortho position. For isoquinoline, this would ideally be the C-1 position. The catalytic cycle would then involve the insertion of formaldehyde and subsequent reductive elimination to afford the hydroxymethylated product. The development of a highly C-1 selective ruthenium catalyst for isoquinolines would represent a significant advance in the synthesis of compounds like this compound. interconf.center
Table 3: Proposed Ruthenium(II)-Catalyzed C-1 Hydroxymethylation
| Catalyst | C1 Source | Directing Group | Position | Status |
| [Ru(p-cymene)Cl₂]₂ | Paraformaldehyde | Isoquinoline Nitrogen | C-1 | Investigational |
Novel Synthetic Strategies for Isoquinoline-Based Methanols
Recent advancements in synthetic methodology have led to the development of novel strategies for accessing isoquinoline-based methanols, offering alternative routes that may provide advantages in terms of efficiency, safety, or scalability.
Synthesis from Triazoloisoquinoline Intermediates
An innovative approach involves the use of fused heterocyclic systems, such as s-triazolo[3,4-a]isoquinolines, as precursors. These intermediates can be synthesized from 1-hydrazinoisoquinoline through cyclization with reagents like formic acid.
The key step in this strategy is the reductive cleavage of the triazole ring. Hydrogenolysis, for instance using hydrogen gas with a palladium catalyst (Pd/C), can cleave the N-N bond of the triazole ring. This process can lead to the formation of a C-1 substituted isoquinoline. Depending on the substitution pattern of the initial triazole, this can generate a precursor that is readily converted to the 1-hydroxymethyl group. This methodology provides a unique entry into C-1 functionalized isoquinolines from readily available starting materials.
Continuous-Flow Synthesis Approaches
Continuous-flow chemistry has gained significant traction in both academic and industrial settings due to its potential for enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govmit.edu The synthesis of complex molecules, including active pharmaceutical ingredients, has been successfully demonstrated using multi-step continuous-flow setups. uc.pt
A continuous-flow process for the synthesis of this compound could be designed by adapting one of the established batch methods. For instance, the regioselective C-1 metalation and subsequent quenching with formaldehyde could be translated into a flow process. This would involve pumping a solution of 6,7-dimethoxyisoquinoline and a metalating agent through a reactor coil, followed by the introduction of a stream of formaldehyde at a downstream mixing point. The short residence times and excellent heat and mass transfer in microreactors can lead to higher yields and purities. In-line purification techniques, such as scavenger resins, could be incorporated to remove byproducts and unreacted reagents, potentially delivering the pure product without the need for traditional workup and chromatography. nih.gov
Table 4: Conceptual Continuous-Flow Synthesis of this compound
| Module | Operation | Reagents | Conditions |
| Reactor 1 | C-1 Metalation | 6,7-Dimethoxyisoquinoline, TMPMgCl·LiCl in THF | Controlled Temperature & Residence Time |
| Mixer | Quenching | Stream from Reactor 1, Formaldehyde in THF | Rapid Mixing |
| Reactor 2 | Reaction Completion | - | Controlled Residence Time |
| Purification | In-line Scavenging | Scavenger Resin Column | - |
Derivatization and Functionalization of 6,7 Dimethoxyisoquinolin 1 Yl Methanol
Transformations at the Carbinol Moiety
The primary alcohol functional group at the C-1 position is a versatile handle for a range of chemical transformations, including oxidation, etherification, esterification, and conversion to alkyl halides, which can then serve as precursors for further functionalization.
Oxidation Reactions to Carbonyl Compounds
The primary alcohol of (6,7-Dimethoxyisoquinolin-1-yl)methanol can be selectively oxidized to yield either the corresponding aldehyde, 6,7-dimethoxyisoquinoline-1-carbaldehyde (B11886727), or be further oxidized to the carboxylic acid, 6,7-dimethoxyisoquinoline-1-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.
Selective oxidation to the aldehyde is a critical step for subsequent reactions like reductive amination. While direct oxidation of this compound is not extensively detailed, analogous transformations on similar scaffolds suggest the use of mild oxidizing agents. For instance, the oxidation of the closely related 6,7-dimethoxy-1-methylisoquinoline (B8805874) to the corresponding aldehyde has been successfully achieved using selenium dioxide (SeO₂). researchgate.net This method highlights a feasible route for the controlled oxidation to the aldehyde. Other standard protocols for the selective oxidation of primary alcohols to aldehydes, such as those using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with a co-oxidant like iodosobenzene (B1197198) diacetate (IBD), are also applicable and known for their high chemoselectivity, avoiding over-oxidation. orgsyn.org
Further oxidation to the carboxylic acid can be accomplished using stronger oxidizing agents or by modifying the conditions of milder protocols. The TEMPO/IBD system, for example, can be tuned to oxidize primary alcohols directly to carboxylic acids, often in high yields. orgsyn.org This transformation yields 6,7-dimethoxyisoquinoline-1-carboxylic acid, a key building block for the synthesis of amides and esters.
| Product | Reagent(s) | Reaction Type | Reference |
|---|---|---|---|
| 6,7-Dimethoxyisoquinoline-1-carbaldehyde | Selenium Dioxide (SeO₂) or TEMPO/IBD | Selective Oxidation | researchgate.netorgsyn.org |
| 6,7-Dimethoxyisoquinoline-1-carboxylic acid | Stronger oxidizing agents or modified TEMPO/IBD protocol | Full Oxidation | orgsyn.org |
Etherification and Esterification of the Hydroxyl Group
The hydroxyl group of this compound can readily undergo etherification and esterification to produce a variety of derivatives. These reactions are standard procedures in organic synthesis for modifying the steric and electronic properties of a molecule.
Etherification can be achieved through methods such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a base to form an alkoxide, followed by reaction with an alkyl halide. More recently, eco-friendly methods for the etherification of benzylic alcohols have been developed using iron(II/III) chloride catalysts in green solvents like propylene (B89431) carbonate. nih.gov This approach allows for both symmetrical and nonsymmetrical ether synthesis from alcohols, producing only water as a byproduct. nih.gov
Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). medcraveonline.com The Fischer esterification, using an acid catalyst, is a classic method. Alternatively, coupling agents can be employed to facilitate the reaction under milder conditions. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) has been reported as an effective condensing agent for the esterification of carboxylic acids with alcohols. researchgate.net This method proceeds under weakly basic conditions and is technically simple. researchgate.net
Conversion to 1-(Chloromethyl)isoquinoline Derivatives
The conversion of the primary alcohol to a 1-(chloromethyl) group is a key transformation that introduces a reactive electrophilic site, enabling nucleophilic substitution reactions for further derivatization. This conversion is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
The reaction of a benzylic alcohol with thionyl chloride is a standard and efficient method for producing the corresponding benzyl (B1604629) chloride. researchgate.netorgsyn.org This process often proceeds with high yield and is applicable to a wide range of substrates, including those with aromatic systems sensitive to harsh conditions. researchgate.netgoogle.com The resulting 1-(chloromethyl)-6,7-dimethoxyisoquinoline is a valuable intermediate for introducing various functionalities at the C-1 methyl position through reaction with nucleophiles like amines, thiols, or cyanides. While the synthesis of the saturated analogue, 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been reported, the conversion on the aromatic isoquinoline (B145761) core follows these established synthetic protocols. consensus.app
Reductive Amination Reactions
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is one of the most significant reactions in synthetic chemistry for the synthesis of secondary and tertiary amines. nih.gov This reaction typically proceeds via the aldehyde intermediate, 6,7-dimethoxyisoquinoline-1-carbaldehyde, which is obtained from the oxidation of this compound as described in section 3.1.1.
The process involves the initial reaction of the aldehyde with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine or iminium ion intermediate. This intermediate is subsequently reduced in situ to the corresponding amine. nih.gov A wide variety of reducing agents can be used, with borohydride (B1222165) reagents being common. rsc.orgnih.gov Research has shown that isoquinoline-1-carbaldehydes can react with ammonium (B1175870) acetate (B1210297) to produce fused heterocyclic systems like imidazo[5,1-a]isoquinolines, demonstrating the reactivity of the aldehyde for C-N bond formation. researchgate.net The versatility of this reaction allows for the introduction of a vast array of amine-containing substituents at the C-1 position.
| Intermediate | Formation Method | Subsequent Reaction Type | Potential Products |
|---|---|---|---|
| 1-(Chloromethyl)-6,7-dimethoxyisoquinoline | Reaction with Thionyl Chloride | Nucleophilic Substitution | Amines, Ethers, Thioethers, Nitriles |
| 6,7-Dimethoxyisoquinoline-1-carbaldehyde | Oxidation of Alcohol | Reductive Amination | Secondary and Tertiary Amines |
Modifications of the Isoquinoline Ring System
Beyond the carbinol moiety, the isoquinoline nucleus itself can be functionalized. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating new carbon-carbon bonds on the aromatic ring, provided a suitable halide or triflate precursor is available.
Suzuki-Miyaura Coupling for C-3 Substitutions
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govmdpi.com To apply this reaction to the this compound scaffold for C-3 substitution, a precursor such as 3-bromo-(6,7-dimethoxyisoquinolin-1-yl)methanol would be required. The C-3 position of the isoquinoline ring is a potential site for such functionalization.
While specific examples of Suzuki coupling on the 3-position of this exact molecule are not prominent, the methodology has been successfully applied to related heterocyclic systems. For instance, the Suzuki-Miyaura coupling of 3-bromoquinoline (B21735) with various boronic acids and esters has been well-documented, demonstrating the feasibility of this transformation on the isoquinoline framework. researchgate.net The reaction is tolerant of a wide range of functional groups and typically proceeds in good to excellent yields. nih.gov The general procedure involves reacting the 3-bromo-isoquinoline derivative with an aryl or alkyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄ or K₂CO₃) in a suitable solvent system. mdpi.comresearchgate.net This methodology allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C-3 position, significantly expanding the structural diversity of the this compound derivatives.
Compound Index
| Compound Name | Role/Type |
|---|---|
| This compound | Parent Compound |
| 6,7-Dimethoxyisoquinoline-1-carbaldehyde | Oxidation Product / Intermediate |
| 6,7-Dimethoxyisoquinoline-1-carboxylic acid | Oxidation Product |
| 1-(Chloromethyl)-6,7-dimethoxyisoquinoline | Halogenated Derivative / Intermediate |
| 3-Bromo-(6,7-dimethoxyisoquinolin-1-yl)methanol | Hypothetical Precursor for Coupling |
| Selenium dioxide | Reagent |
| TEMPO | Reagent / Catalyst |
| Iodosobenzene diacetate (IBD) | Reagent |
| Thionyl chloride (SOCl₂) | Reagent |
| Phosphorus oxychloride (POCl₃) | Reagent |
| Ammonium acetate | Reagent |
| DMTMM | Reagent / Condensing Agent |
| Pd(PPh₃)₄ | Reagent / Catalyst |
Cyclization Reactions to Fused Polycyclic Frameworks
The derivatization of the hydroxyl group in this compound opens up pathways for subsequent cyclization reactions, leading to the formation of complex, fused polycyclic frameworks. These reactions are of significant interest in synthetic chemistry due to the prevalence of such core structures in various biologically active alkaloids and synthetic molecules. While direct examples starting from this compound are not extensively documented, established cyclization methodologies for structurally related isoquinoline derivatives, such as the Pictet-Spengler and Bischler-Napieralski reactions, provide a foundational basis for potential synthetic routes.
A prominent strategy involves the conversion of the hydroxymethyl group into a more reactive electrophilic or nucleophilic center, which can then participate in intramolecular cyclization. For instance, transformation of the alcohol to an amine, followed by condensation with an aldehyde or ketone, sets the stage for a Pictet-Spengler-type reaction. This acid-catalyzed reaction proceeds through an initial iminium ion formation, followed by an intramolecular electrophilic attack on the electron-rich isoquinoline ring, ultimately yielding a tetracyclic system. wikipedia.orgnih.govnih.gov The regioselectivity of this cyclization is dictated by the position of the electrophilic center relative to the isoquinoline core.
Another classical approach is the Bischler-Napieralski reaction, which is instrumental in the synthesis of dihydroisoquinolines that can be further elaborated into more complex fused systems. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction typically involves the cyclization of a β-arylethylamide under acidic conditions. For this compound, this would necessitate the conversion of the methanol (B129727) moiety into a phenethylamine (B48288) derivative, which is then acylated. Subsequent treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) would induce an intramolecular electrophilic aromatic substitution to forge a new ring. organic-chemistry.org
Furthermore, modern synthetic methods offer alternative routes to fused polycyclic frameworks. For example, palladium-catalyzed intramolecular C-H activation and annulation reactions have emerged as powerful tools for constructing complex heterocyclic systems from appropriately functionalized isoquinoline precursors.
The table below illustrates potential cyclization reactions that could be adapted for derivatives of this compound to form fused polycyclic frameworks, based on established synthetic protocols for related isoquinoline compounds.
| Cyclization Reaction | Starting Material Derivative | Reagents and Conditions | Fused Polycyclic Product |
| Pictet-Spengler Reaction | 1-(2-Aminoethyl)-6,7-dimethoxyisoquinoline | Aldehyde/Ketone, Acid catalyst (e.g., HCl, TFA) | Tetracyclic β-carboline analogue |
| Bischler-Napieralski Reaction | N-Acyl-1-(2-phenylethyl)-6,7-dimethoxyisoquinoline | POCl₃, PPA, or Tf₂O | Dihydroisoquinoline-fused system |
| Intramolecular Friedel-Crafts Acylation | 1-(3-Carboxypropyl)-6,7-dimethoxyisoquinoline | Polyphosphoric acid (PPA), heat | Fused tetracyclic ketone |
Introduction of Various Substituents on the Isoquinoline Skeleton
The functionalization of the isoquinoline skeleton of this compound is crucial for modulating its chemical properties and biological activity. The introduction of various substituents at different positions of the isoquinoline ring can be achieved through a range of electrophilic and nucleophilic substitution reactions, as well as transition-metal-catalyzed cross-coupling reactions. The reactivity of the isoquinoline nucleus is influenced by the electron-donating methoxy (B1213986) groups at positions 6 and 7, which activate the aromatic ring towards electrophilic substitution, and the nitrogen atom, which deactivates the heterocyclic ring.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, are expected to occur preferentially on the benzene (B151609) ring of the isoquinoline nucleus, specifically at positions 5 and 8, which are ortho and para to the activating methoxy groups. However, the precise regioselectivity can be influenced by steric hindrance and the specific reaction conditions employed.
For instance, direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the aromatic ring. Similarly, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield nitro-substituted derivatives. Subsequent reduction of the nitro group can provide an amino functionality, which serves as a versatile handle for further derivatization, such as diazotization followed by Sandmeyer reactions to introduce a variety of other substituents.
Transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, offer a powerful and versatile strategy for the introduction of carbon-carbon and carbon-heteroatom bonds. These reactions typically require the prior introduction of a halide or triflate group onto the isoquinoline skeleton. For example, a bromo-substituted derivative of this compound could be coupled with a boronic acid (Suzuki coupling), an alkene (Heck coupling), or a terminal alkyne (Sonogashira coupling) to introduce aryl, vinyl, or alkynyl substituents, respectively.
Additionally, directed ortho-metalation (DoM) strategies can provide a regioselective route to functionalize the isoquinoline core. The directing group, which could be the hydroxymethyl group (after protection) or another suitably introduced functional group, can direct a strong base to deprotonate a specific ortho position, creating a nucleophilic center that can then react with various electrophiles.
The following table summarizes potential methods for the introduction of various substituents onto the isoquinoline skeleton of this compound, based on general reactivity patterns of isoquinoline systems.
| Reaction Type | Reagent(s) | Potential Substituent(s) Introduced | Expected Position(s) of Substitution |
| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | -Br, -Cl | 5 and/or 8 |
| Nitration | HNO₃, H₂SO₄ | -NO₂ | 5 and/or 8 |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | -C(O)R | 5 and/or 8 |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group | At a pre-functionalized position (e.g., halide) |
| Heck Coupling | Alkene, Pd catalyst, base | Vinyl group | At a pre-functionalized position (e.g., halide) |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group | At a pre-functionalized position (e.g., halide) |
Stereochemical Aspects in the Synthesis and Reactions of 6,7 Dimethoxyisoquinolin 1 Yl Methanol
Asymmetric Synthetic Strategies
The asymmetric synthesis of 1-substituted tetrahydroisoquinolines, including derivatives of (6,7-Dimethoxyisoquinolin-1-yl)methanol, is a focal point of extensive research due to their prevalence in nature and their therapeutic potential. Key strategies involve the use of chiral auxiliaries, enantioselective catalysts, and the careful control of diastereoselectivity during the formation of key intermediates.
Chiral Auxiliary-Mediated Approaches to Isoquinoline (B145761) Derivatives
Chiral auxiliaries have proven to be powerful tools for inducing stereoselectivity in the synthesis of isoquinoline derivatives. These temporary chiral groups are incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they are removed.
One prominent approach involves the use of chiral amino alcohols, such as phenylglycinol, to create chiral inductors for the Petasis reaction. mdpi.comresearchgate.net For instance, chiral aminoacetaldehyde acetals derived from (R)-phenylglycinol can be used as the amine component in a three-component reaction with a boronic acid and glyoxylic acid. mdpi.com This strategy has been successfully applied to the diastereoselective synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a close analog of the target compound. researchgate.net
Another example is the diastereoselective synthesis of the benzylisoquinoline alkaloid (S)-(+)-laudanosine, which employed an imine derived from (S)-phenylglycinol as a chiral substrate. mdpi.comnih.gov The addition of a Grignard reagent to this imine, followed by removal of the chiral auxiliary via catalytic hydrogenation, cyclization, and further reduction steps, yielded the final product in high enantiomeric excess (94% ee). mdpi.comnih.gov Similarly, chiral t-butylsulfinamide has been successfully used as a chiral auxiliary for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net
The table below summarizes key examples of chiral auxiliaries used in the synthesis of 6,7-dimethoxyisoquinoline (B95607) derivatives.
| Chiral Auxiliary | Key Reaction | Product | Enantiomeric/Diastereomeric Excess |
| (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol | Petasis Reaction / Pomeranz–Fritsch–Bobbitt Cyclization | (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 3:1 d.r. for intermediate oxazinones |
| (S)-phenylglycinol-derived imine | Grignard Addition / Pomeranz–Fritsch Cyclization | (S)-(+)-Laudanosine | 94% ee |
| Chiral aminoacetaldehyde acetals | Petasis Reaction / Pomeranz–Fritsch–Bobbitt Cyclization | (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 90% ee |
Enantioselective Catalysis in Isoquinoline Synthesis
Enantioselective catalysis offers an efficient and atom-economical alternative to stoichiometric chiral auxiliaries for establishing stereocenters. unl.edu This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. unl.edu
A highly effective method for producing chiral 1-substituted tetrahydroisoquinolines is the asymmetric hydrogenation of their 3,4-dihydroisoquinoline (B110456) precursors. This reaction typically employs transition metal complexes with chiral ligands.
Ruthenium and rhodium catalysts are particularly effective for this transformation. For example, the asymmetric transfer hydrogenation (ATH) of various 6,7-dimethoxy substituted 3,4-dihydroisoquinolines has been explored using rhodium catalysts bearing chiral diamine ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline. mdpi.comnih.gov While conversions were often quantitative, the enantioselectivity achieved was modest, with enantiomeric excess values reaching up to 69% for 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline. mdpi.com The well-known Noyori-Ikariya catalyst, RhCp*TsDPEN, proved less effective for this specific substrate, yielding only 7% ee. mdpi.com
In contrast, titanocene-catalyzed hydrogenation has demonstrated high efficiency. Using a chiral titanocene (B72419) complex, the hydrogenation of an N-benzylimine precursor to 6,7-dimethoxy-1-phenyl-tetrahydroisoquinoline proceeded with an 82% yield and an excellent 98% ee. mdpi.com Heterogeneous chiral ruthenium catalysts have also been developed for the asymmetric hydrogenation of related imines and enamines, highlighting the ongoing efforts to create recyclable and reusable catalytic systems. mdpi.com
The following table presents results from the enantioselective hydrogenation of dihydroisoquinoline precursors.
| Substrate | Catalyst System | Product | Conversion | Enantiomeric Excess (ee) |
| 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | Chiral Rhodium-diamine complex | (S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Quantitative | 69% |
| 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | RhCp*TsDPEN | (S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | N/A | 7% |
| IQ-type imine (precursor to 14a) | Chiral Titanocene Complex / H₂ | 6,7-methoxy-1-phenyl-THIQ (14a) | 82% | 98% |
| 1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Ru-catalyst / AgSbF₆ / HCOOH/Et₃N | 1-benzyl-6,7-dimethoxy-1,2,3,4-THIQ (14i) | 90% | 98% |
Diastereoselective Control in Intermediate Formation
The Petasis reaction, coupled with a subsequent Pomeranz–Fritsch–Bobbitt cyclization, serves as an excellent example of this strategy in the synthesis of tetrahydroisoquinoline-1-carboxylic acids. mdpi.comresearchgate.netnih.gov In the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, the Petasis reaction between 3,4-dimethoxyphenyl boronic acid, glyoxylic acid, and a chiral amine derived from (R)-phenylglycinol led to the formation of two diastereomeric oxazin-2-ones. mdpi.comresearchgate.netnih.gov These intermediates were formed with a diastereomeric ratio (d.r.) of 3:1 and could be separated. mdpi.com The major diastereomer was then carried forward to the final product. researchgate.net
Similarly, when different chiral amines were used as inductors in the Petasis step, the resulting amino acid intermediates were obtained as a mixture of diastereomers, with ratios ranging from 79:21 to 56:44, depending on the specific chiral amine employed. mdpi.com This highlights the profound influence of the chiral auxiliary on the diastereochemical outcome of the reaction.
Enzymatic Resolution of Racemic (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol Analogs
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other. While direct enzymatic resolution of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is not widely reported, studies on closely related analogs demonstrate the viability of this approach.
A key example is the chemoenzymatic kinetic resolution of the racemic ethyl ester of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.gov This method provided access to both enantiomers of the carboxylic acid in high yield. nih.gov Furthermore, an efficient deracemization method for the same carboxylic acid has been developed using a D-amino acid oxidase from Fusarium solani as the biocatalyst. nih.gov
Lipases are commonly employed enzymes for the kinetic resolution of racemic alcohols via enantioselective transesterification. mdpi.commdpi.com These enzymes, such as those from Candida antarctica (CAL-B) and Burkholderia cepacia (BCL), can be used with an acyl donor (e.g., vinyl acetate) to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. mdpi.com This methodology has been successfully applied to the resolution of various racemic alcohols possessing a 1,2,3,4-tetrahydroquinoline (B108954) moiety, achieving excellent optical purities (>99% ee) and high enantioselectivity (E-values up to 328). mdpi.com Given these successes, it is highly probable that a similar lipase-catalyzed kinetic resolution could be effectively applied to racemic (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol.
Mechanistic Investigations of Reactions Involving 6,7 Dimethoxyisoquinolin 1 Yl Methanol
Probing Reaction Pathways via In Situ Spectroscopic Methods
In situ spectroscopic techniques are powerful tools for elucidating reaction mechanisms by allowing for the real-time observation of transient intermediates and product formation. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible spectroscopy can provide structural and kinetic data without the need to isolate unstable species.
Identification and Characterization of Cycloruthenated Intermediates
Ruthenium-catalyzed reactions, particularly those involving C-H activation, are of significant interest for the functionalization of heterocyclic compounds like isoquinolines. The mechanism of these reactions often proceeds through cyclometalated intermediates, where the ruthenium center is coordinated to the heteroatom and has formed a carbon-ruthenium bond via C-H insertion.
In the context of isoquinoline (B145761) derivatives, the nitrogen atom can act as a directing group, facilitating the activation of a nearby C-H bond. This leads to the formation of a stable five- or six-membered cycloruthenated ring. While specific in situ studies on (6,7-Dimethoxyisoquinolin-1-yl)methanol are not extensively documented, analogous systems suggest that a ruthenium catalyst, such as [(p-cymene)RuCl2]2, would react to form a cationic or neutral intermediate. Spectroscopic monitoring would likely reveal the disappearance of starting material signals and the appearance of new, characteristic peaks corresponding to the organometallic intermediate. For instance, in ¹H NMR spectroscopy, the proton involved in the C-H activation would disappear, and adjacent protons would show a significant shift in their resonance.
These intermediates are pivotal as they are the active species that subsequently react with other substrates, leading to the desired functionalized product.
Role of Internal Nucleophiles in Oxidative Dehydrogenation
Internal nucleophiles play a crucial role in many transformations of isoquinoline derivatives, including dearomatization and functionalization reactions. acs.orgnih.gov The isoquinoline core possesses several potential nucleophilic and electrophilic sites. The lone pair of electrons on the nitrogen atom is not part of the aromatic system and can readily react with electrophiles, forming a heteroarenium salt. nih.gov This activation makes the heterocyclic ring more susceptible to nucleophilic attack. nih.gov
In the case of this compound, the hydroxyl group (-CH₂OH) at the C1 position can potentially act as an internal nucleophile. In certain metal-catalyzed processes, after initial coordination of the metal to the nitrogen atom, the hydroxyl group could attack another part of the molecule or a coordinated substrate.
Furthermore, during oxidative dehydrogenation processes, which convert dihydroisoquinolines to their aromatic isoquinoline counterparts, the nature of substituents can influence the reaction pathway. While the -CH₂OH group is not a direct participant in the dehydrogenation of the core, its electronic properties, and those of the 6,7-dimethoxy groups, stabilize the aromatic product, providing a thermodynamic driving force for the reaction.
Mechanistic Studies of Isoquinoline Ring Formation Reactions
The construction of the isoquinoline ring is a cornerstone of heterocyclic chemistry. The Pomeranz-Fritsch and Bischler-Napieralski reactions are two classical and powerful methods for synthesizing isoquinolines, and their mechanisms have been studied extensively.
Analysis of the Pomeranz-Fritsch Reaction Mechanism
The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinolines from the cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.comorganicreactions.org The synthesis of a 6,7-dimethoxy substituted isoquinoline would typically start from 3,4-dimethoxybenzaldehyde. The mechanism proceeds through several key steps. wikipedia.org
The reaction is initiated by the condensation of the benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, specifically a benzalaminoacetal. wikipedia.org This intermediate then undergoes an acid-catalyzed cyclization. The electron-donating nature of the methoxy (B1213986) groups on the benzene (B151609) ring is crucial as it activates the ring for the subsequent intramolecular electrophilic aromatic substitution, facilitating ring closure. researchgate.net
| Step | Description | Key Intermediate |
| 1. Condensation | A benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) reacts with a 2,2-dialkoxyethylamine to form a Schiff base. | Benzalaminoacetal |
| 2. Cyclization | Under strong acid conditions (e.g., H₂SO₄), an alkoxy group is protonated and eliminated as an alcohol, generating a carbocation. The electron-rich aromatic ring then attacks this cation in an intramolecular electrophilic substitution. | Dihydroisoquinoline derivative |
| 3. Aromatization | A second molecule of alcohol is eliminated from the dihydroisoquinoline intermediate to form the final, stable aromatic isoquinoline ring. | Isoquinoline product |
A significant modification of this reaction, the Bobbitt modification, involves the hydrogenation of the initial Schiff base before the acid-catalyzed cyclization, which results in the formation of tetrahydroisoquinolines. thermofisher.com
Insights into Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is another fundamental method for isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org To synthesize a 6,7-dimethoxyisoquinoline (B95607), the required precursor would be N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. The presence of electron-donating groups on the aromatic ring greatly facilitates this reaction. nrochemistry.comjk-sci.com
The precise mechanism has been a subject of discussion, with two primary pathways proposed. wikipedia.orgnrochemistry.com The reaction conditions can influence which pathway is dominant. wikipedia.org
| Pathway | Description | Key Intermediate | Evidence/Notes |
| Mechanism I | The amide's carbonyl oxygen reacts with the dehydrating agent (e.g., POCl₃) to form an activated intermediate. This is followed by intramolecular electrophilic cyclization onto the activated benzene ring. Elimination then occurs after cyclization to form the imine of the dihydroisoquinoline. wikipedia.orgnrochemistry.com | Dichlorophosphoryl imine-ester | This pathway involves a later-stage elimination to form the C=N double bond. wikipedia.org |
| Mechanism II | The amide is first dehydrated to form a highly electrophilic nitrilium ion. This intermediate then undergoes intramolecular electrophilic attack on the aromatic ring to form the cyclized product. wikipedia.orgnrochemistry.com | Nitrilium ion | The occurrence of styrenes as a side product via a retro-Ritter reaction provides strong evidence for the existence of the nitrilium intermediate. organic-chemistry.orgjk-sci.com |
Regardless of the exact pathway, the final product is a 3,4-dihydroisoquinoline (B110456), which can be easily oxidized in a subsequent step to yield the fully aromatic isoquinoline. wikipedia.orgjk-sci.com
Understanding Selectivity in Functionalization Reactions
The this compound molecule presents multiple reactive sites, making the selectivity of functionalization reactions a key consideration. The molecule contains an aromatic benzene ring, an electron-deficient pyridine (B92270) ring, a tertiary amine (the ring nitrogen), and a primary alcohol. The interplay between these groups governs the chemo-, regio-, and stereoselectivity of reactions.
Regioselectivity: The electronic properties of the two rings in the isoquinoline core are distinct. The benzene ring is electron-rich due to the two methoxy substituents, making it susceptible to electrophilic aromatic substitution. In contrast, the pyridine ring is electron-deficient and is more prone to nucleophilic attack, particularly at the C1 position. Therefore, electrophiles will preferentially react with the benzene portion, while nucleophiles or organometallic reagents may target the pyridine ring.
Chemoselectivity: The presence of multiple functional groups necessitates careful choice of reagents to achieve selective transformations.
The Nitrogen Atom: As a tertiary amine, the nitrogen is nucleophilic and basic. It can be readily protonated by acids or alkylated by electrophiles like alkyl halides to form quaternary isoquinolinium salts.
The Hydroxyl Group: The primary alcohol at the C1 position can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for subsequent substitution reactions.
The Aromatic Core: C-H activation strategies, often catalyzed by transition metals like palladium or ruthenium, can selectively functionalize the C-H bonds of either the benzene or pyridine ring, depending on the directing groups and reaction conditions.
The outcome of a reaction can be highly dependent on the specific conditions employed. For example, in palladium-catalyzed aminocarbonylation reactions of related quinoline (B57606) systems, the choice of phosphine (B1218219) ligand has been shown to dramatically switch the selectivity between the formation of a simple amide and a 2-ketoamide, demonstrating the fine control that can be exerted over functionalization outcomes.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental chemical behavior of isoquinoline (B145761) systems.
Theoretical calculations are frequently employed to elucidate complex reaction mechanisms involved in the synthesis of isoquinoline scaffolds. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify intermediates and transition states, which are critical for understanding reaction kinetics and outcomes. fossee.in For instance, in the synthesis of related bis-tetrahydroisoquinoline alkaloids, mechanistic studies of Pd-catalyzed N-oxide C–H functionalization revealed that steric interactions in the transition state were a key factor influencing reaction efficiency. acs.org This hypothesis, derived from computational analysis, guided the redesign of the N-oxide coupling partner to alleviate steric clash and improve reaction yields. acs.org
Similarly, in the copper-catalyzed intramolecular cyclization for synthesizing isoquinolines, a plausible reaction pathway has been proposed involving key intermediates. nih.gov DFT calculations can be used to map the energy profile of such pathways, calculating the activation energy required to move from reactants through a transition state to products. fossee.inresearchgate.netrsc.org These computational models help explain the regioselectivity and stereoselectivity observed in reactions like the 1,3-dipolar cycloadditions, which are used to build complex heterocyclic compounds. nih.gov While specific transition state calculations for (6,7-Dimethoxyisoquinolin-1-yl)methanol were not detailed in the surveyed literature, the principles are widely applied to the broader isoquinoline class to rationalize reaction outcomes and guide the development of new synthetic methods. researchgate.netharvard.edu
DFT studies are crucial for understanding the electronic properties that govern the reactivity of this compound and its derivatives. mdpi.com Analyses of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are commonly performed. mdpi.comnih.gov The energy gap between the HOMO and LUMO (EH-L) is a key indicator of a molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com
For new tetrahydroisoquinoline derivatives, DFT calculations at the B3LYP level have been used to determine their structural reactivity. mdpi.com The computation of global reactivity descriptors provides assessments of electronic stability. mdpi.com Furthermore, Natural Bond Orbital (NBO) analysis reveals charge distribution and identifies significant donor-acceptor interactions within the molecule. mdpi.comtandfonline.com Molecular Electrostatic Potential (MESP) maps are also generated to visualize the electron density and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net These computational tools collectively provide a detailed picture of the molecule's electronic character, explaining its behavior in chemical reactions. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| HOMO-LUMO Gap (EH-L) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |
| Chemical Potential (μ) | Measures the escaping tendency of an electron from an equilibrium system. | Related to the molecule's electronegativity. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | Hard molecules have a large HOMO-LUMO gap. |
| Global Softness (S) | The reciprocal of chemical hardness. | Soft molecules are more polarizable and reactive. |
| Electrophilicity Index (ω) | Measures the energy stabilization when the system acquires additional electronic charge. | Quantifies the electrophilic nature of a molecule. |
Molecular Modeling and Simulation
Molecular modeling techniques are used to study the three-dimensional structures and dynamic behaviors of molecules, providing insights into their physical and chemical properties.
The flexible, non-aromatic ring of tetrahydroisoquinoline derivatives allows them to adopt multiple conformations. researchgate.netrsc.org Computational conformational analysis is essential for identifying the most stable, low-energy structures. For the parent 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), DFT calculations have identified two close-lying low-energy twisted conformers, distinguished by the axial or equatorial position of the N-H bond. researchgate.net The energy difference between these conformers is very small, calculated to be around 60 ± 30 cm⁻¹. researchgate.net
Potential Energy Surface (PES) scans are performed to map the energy changes associated with bond rotations, revealing the various minima (stable conformers) and the transition states that separate them. researchgate.net For THIQ, these scans show three inequivalent minima in its ground state (S0). researchgate.net In derivatives, the heterocyclic ring often adopts a half-chair or twisted conformation, and puckering analysis is used to quantify the exact shape of the ring. tandfonline.com These conformational preferences are critical as they can significantly influence the molecule's biological activity and its interactions with other molecules.
| Conformer | Key Structural Feature | Relative Energy | Twisting Angle |
|---|---|---|---|
| Twisted Axial (TA) | Hydrogen on Nitrogen is in an axial position. | Identified as the global minimum in the S1 state. | ~31° in S0, ~32° in S1 |
| Twisted Equatorial (TE) | Hydrogen on Nitrogen is in an equatorial position. | Energy is higher by ~60 cm⁻¹ compared to TA. | Not specified |
Molecular modeling can be a predictive tool for understanding the stereochemical outcomes of reactions. In the synthesis of isoquinoline derivatives, controlling diastereoselectivity is often a significant challenge. For example, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound closely related to the subject of this article, was achieved via a Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com In this sequence, the key morpholinone intermediate was formed with a diastereomeric ratio (d.r.) of 3:1, as determined by ¹H NMR analysis of the crude reaction mixture. mdpi.com
While this result was determined experimentally, computational chemistry provides a framework for predicting such outcomes. By calculating the energies of the transition states leading to the different diastereomeric products, chemists can predict which pathway is energetically favored. The expected diastereomeric ratio can be estimated from the calculated difference in the free energies of activation (ΔΔG‡) for the competing pathways. This predictive capability allows for the rational design of chiral auxiliaries or catalysts to enhance the formation of the desired stereoisomer.
Analysis of Intermolecular Interactions and Hydrogen Bonding
The way molecules pack together in a solid state is governed by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. ias.ac.inmdpi.com Understanding these interactions is fundamental to crystal engineering. nih.gov Theoretical studies are used to analyze the nature and strength of these bonds. nih.gov
In the crystal structures of tetrahydroisoquinoline derivatives, both intra- and intermolecular hydrogen bonds are frequently observed. tandfonline.com For instance, intramolecular O–H···O hydrogen bonds can constrain the conformation of parts of the molecule. tandfonline.com The crystal packing is often stabilized by a network of intermolecular interactions, including conventional O–H···O and N–H···O bonds, as well as weaker C–H···O and C–H···π interactions, which can connect molecules into layers or more complex three-dimensional architectures. tandfonline.comresearchgate.net
| Interaction Type | Description | Role in Crystal Packing | Computational Analysis Method |
|---|---|---|---|
| O–H···O/N | Conventional strong hydrogen bond between hydroxyl/amine donor and oxygen/nitrogen acceptor. | Primary structure-directing interaction, often forming chains or dimers. | DFT, AIM |
| C–H···O | Weaker hydrogen bond involving a carbon-hydrogen donor. | Secondary interaction that connects primary motifs into layers or 3D networks. | DFT, AIM, SAPT |
| C–H···π | Interaction between a C-H bond and the π-electron system of an aromatic ring. | Contributes to the stabilization of layered packing arrangements. | SAPT |
| π–π Stacking | Attractive, noncovalent interaction between aromatic rings. | Important for packing flat, aromatic molecules. | SAPT |
Electron Density Distribution Analysis
A specific electron density distribution analysis for this compound using methods such as Quantum Theory of Atoms in Molecules (QTAIM) has not been detailed in available research. This type of analysis is a powerful tool in computational chemistry for characterizing the nature of chemical bonds and non-covalent interactions by examining the topology of the electron density.
Theoretical analyses of electron density are commonly performed for various organic compounds to understand their reactivity, stability, and intermolecular interactions. unito.it For example, DFT calculations are used to compute molecular electrostatic potentials (MEPs), which map the electron density to visualize electrophilic and nucleophilic sites within a molecule. Such studies have been conducted on dimethoxybenzene derivatives, providing insights into their hydrogen bonding patterns and reactivity. However, specific findings from an electron density distribution analysis of this compound, which would detail the properties of its bond critical points and atomic charges, are not present in the current body of scientific literature.
Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information regarding the chemical structure. The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective types (e.g., aromatic, aliphatic, carbonyl).
For (6,7-Dimethoxyisoquinolin-1-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the isoquinoline (B145761) core, the two methoxy (B1213986) groups, and the methylene group of the methanol (B129727) substituent. The integration of these signals would correspond to the number of protons in each environment. Similarly, the ¹³C NMR spectrum would display signals for each of the 12 unique carbon atoms in the molecule, with their chemical shifts indicating their functional type.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.1-8.3 | Doublet | 1H | H-4 |
| ~7.5-7.7 | Doublet | 1H | H-3 |
| ~7.4 | Singlet | 1H | H-5 |
| ~7.1 | Singlet | 1H | H-8 |
| ~5.0 | Singlet | 2H | -CH₂OH |
| ~4.0 | Singlet | 3H | 7-OCH₃ |
| ~3.9 | Singlet | 3H | 6-OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~158-160 | C-1 |
| ~152-154 | C-7 |
| ~148-150 | C-6 |
| ~140-142 | C-3 |
| ~130-132 | C-8a |
| ~122-124 | C-4a |
| ~118-120 | C-4 |
| ~105-107 | C-8 |
| ~103-105 | C-5 |
| ~62-64 | -CH₂OH |
| ~56 | 7-OCH₃ |
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Assignment
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of the molecular framework.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edunih.govlibretexts.org For this compound, an HSQC spectrum would definitively link the proton signals of the aromatic CH groups (H-3, H-4, H-5, H-8), the methylene group, and the methoxy groups to their corresponding carbon signals in the ¹³C spectrum. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton by revealing longer-range correlations between protons and carbons (typically over two to three bonds). libretexts.orgunl.edu Key HMBC correlations would be expected between the methoxy protons and the C-6 and C-7 carbons, respectively. Correlations from the methylene (-CH₂OH) protons to the C-1 carbon of the isoquinoline ring would confirm the substituent's position. Further correlations between aromatic protons and neighboring carbons would solidify the assignment of the isoquinoline core. unl.edu
DEPT NMR for Carbon Multiplicity Determination
Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.orglibretexts.org A typical analysis involves two experiments:
DEPT-90: This spectrum exclusively shows signals for CH carbons. For the target molecule, this would include the four aromatic CH carbons (C-3, C-4, C-5, and C-8).
DEPT-135: This spectrum shows CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative (inverted) peaks. libretexts.org Quaternary carbons are absent. In this case, the four aromatic CH carbons would be positive, and the methylene carbon of the methanol group (-CH₂OH) would be the sole negative peak. The methoxy carbons would also appear as positive peaks.
This analysis provides an unambiguous determination of the multiplicity of each carbon atom, complementing the information from the standard ¹³C NMR spectrum. libretexts.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula. For this compound (C₁₂H₁₃NO₃), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. An experimental HRMS measurement confirming this value provides powerful evidence for the proposed chemical formula.
Table 3: Predicted HRMS Data for this compound
| Ion Species | Elemental Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₄NO₃⁺ | 220.0968 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound. In positive-ion mode ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺. Depending on the solvent system and sample purity, other common adducts, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, may also be detected. The observation of an intense signal corresponding to the calculated mass of the protonated molecule serves as a primary confirmation of the compound's molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. In the context of analyzing isoquinoline derivatives, GC-MS provides crucial information regarding their purity and molecular structure. For compounds like this compound, the GC component separates the molecule from any impurities or reactants based on its volatility and interaction with the chromatography column.
Following separation, the mass spectrometer bombards the eluted molecules with electrons, causing them to ionize and break apart into charged fragments. The pattern of these fragments, known as a mass spectrum, serves as a molecular "fingerprint." Forensic and chemical analysis of related compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has demonstrated the utility of GC-MS for identification purposes researchgate.net. The mass spectrum allows for the determination of the molecular weight and provides structural details based on the fragmentation pattern. While specific GC-MS data for this compound is not widely published, expected fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH), the methoxy groups (-OCH₃), and cleavage of the isoquinoline ring system.
Table 1: Predicted Key GC-MS Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Structural Origin |
|---|---|---|
| 221 | [M]+ | Molecular Ion |
| 206 | [M-CH₃]+ | Loss of a methyl radical from a methoxy group |
| 190 | [M-OCH₃]+ | Loss of a methoxy radical |
| 190 | [M-CH₂OH]+ | Loss of the hydroxymethyl radical |
Note: This table is predictive and based on common fragmentation patterns for similar aromatic and heterocyclic compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of compounds that are non-volatile or thermally unstable, making it highly suitable for many isoquinoline alkaloids. The methodology involves separating the compound from a mixture using high-performance liquid chromatography (HPLC), followed by detection and identification using mass spectrometry.
In the analysis of this compound, LC would first purify the compound. The eluent would then be introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are typically employed. These methods generate a protonated molecular ion, commonly denoted as [M+H]⁺. For this compound, this would allow for the precise determination of its molecular weight. Further fragmentation of this parent ion (MS/MS analysis) can be performed to yield structural information, confirming the connectivity of the atoms. LC-MS is frequently used for the analysis of complex mixtures, such as methanol extracts of natural products containing various bioactive compounds phcogj.com.
Table 2: Expected LC-MS Data for this compound
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₃ | The elemental composition of the compound. |
| Molecular Weight | 219.24 g/mol | The mass of one mole of the compound. |
| Expected [M+H]⁺ Ion | 220.0917 m/z | The mass-to-charge ratio of the protonated molecule, typically observed in ESI-MS. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorptions corresponding to these vibrations.
For this compound, IR spectroscopy can confirm the presence of its key functional groups: the hydroxyl (-OH) group, the methoxy (-OCH₃) groups, the aromatic isoquinoline ring, and C-H bonds. Analysis of a closely related compound, (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline, revealed characteristic IR absorption bands that are representative of this class of molecules mdpi.com. A broad absorption in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Strong absorptions around 2800-3000 cm⁻¹ correspond to C-H stretching vibrations. The presence of the aromatic ring is confirmed by absorptions in the 1500-1600 cm⁻¹ region (C=C stretching) and the C-N stretching within the heterocyclic ring. The characteristic C-O stretching of the methoxy groups typically appears as strong bands in the 1000-1300 cm⁻¹ range mdpi.com.
Table 3: Characteristic IR Absorption Bands for a this compound Analog mdpi.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3346 | O-H stretch | Hydroxyl (Alcohol) |
| 2938, 2936 | C-H stretch | Methoxy and Methylene groups |
| 1613, 1521 | C=C stretch | Aromatic Ring |
| 1465 | C-H bend | Methylene/Methyl |
| 1269, 1225 | C-O stretch | Aryl Ether (Methoxy) |
X-ray Diffraction Analysis for Solid-State Structure Confirmation
While the specific crystal structure of this compound is not available in the reviewed literature, detailed XRD studies have been conducted on very similar derivatives. For instance, the crystal structure of [(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has been thoroughly characterized nih.govresearchgate.net. Such an analysis confirms the molecular connectivity and reveals the conformation of the heterocyclic ring (e.g., a half-chair conformation) and the relative stereochemistry of substituents nih.govresearchgate.net. The data obtained from XRD is comprehensive, defining the unit cell parameters of the crystal lattice. This level of structural detail is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the solid state nih.gov.
Table 4: Representative Crystallographic Data for a Related Tetrahydroisoquinoline Methanol Derivative nih.gov
| Parameter | Value | Description |
|---|---|---|
| Compound | [(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol 2.33-hydrate | A structurally similar compound analyzed by XRD. |
| Crystal System | Trigonal | The crystal system describes the symmetry of the unit cell. |
| Space Group | R3 | The specific symmetry group of the crystal. |
| a (Å) | 27.950 | Unit cell dimension. |
| c (Å) | 5.8035 | Unit cell dimension. |
| V (ų) | 3926 | Volume of the unit cell. |
| Z | 9 | Number of molecules per unit cell. |
| Radiation | Mo Kα | Source of X-rays used for the diffraction experiment. |
6,7 Dimethoxyisoquinolin 1 Yl Methanol As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Natural Products and Alkaloids
The strategic placement of the hydroxymethyl group at the C-1 position of the 6,7-dimethoxyisoquinoline (B95607) core makes this compound a valuable precursor for élaborating the structures of several classes of alkaloids. Its derivatives are key intermediates in pathways leading to medicinally significant benzylisoquinoline, oxoaporphine, and other related alkaloids.
Benzylisoquinoline Alkaloids (e.g., Papaverinol, Setigerine, Setigeridine)
Aryl(6,7-dimethoxyisoquinolin-1-yl)methanol compounds are central to the synthesis of various benzylisoquinoline alkaloids. A notable example is Papaverinol, which is itself a substituted this compound derivative. Papaverinol functions as a key precursor in the synthesis of other alkaloids like Setigerine, Setigeridine, and Papaverine. derpharmachemica.com
The synthesis typically begins with the reduction of a 1-benzoylisoquinoline, such as Papaveraldine, using a reducing agent like sodium borohydride (B1222165) to yield the corresponding carbinol, Papaverinol. derpharmachemica.com From this intermediate, divergent pathways can be employed.
Synthesis of Setigerine and Setigeridine: The hydroxyl group of the Papaverinol intermediate can be methylated. For instance, treating (±)-Papaverinol with sodium hydride and methyl iodide in THF yields (±)-Setigerine. derpharmachemica.com A similar strategy starting from the corresponding (benzo[d] rsc.orgnih.govdioxol-5-yl)this compound intermediate leads to the formation of (±)-Setigeridine. derpharmachemica.com
Synthesis of Papaverine: The benzylic alcohol of Papaverinol can be removed through deoxygenation. This is achieved via catalytic hydrogenation, for example, using 10% Palladium on carbon (Pd/C) in a methanol (B129727) and acetic acid mixture under hydrogen pressure, to furnish Papaverine. derpharmachemica.com An alternative method involves hydrogenation over Pd/C in a methanol/sulphuric acid mixture. rsc.org
| Precursor | Reagents & Conditions | Product | Yield |
| (±)-Papaverinol | 1) NaH, THF, 0-5°C2) Methyl iodide | (±)-Setigerine | - |
| (±)-Papaverinol | 10% Pd/C, H₂, Methanol/Acetic Acid | Papaverine | - |
| Papaverinol | Pd/C (10%), H₂, Methanol/H₂SO₄, rt, 6 d | Papaverine | 60% rsc.org |
| Benzo[d] rsc.orgnih.govdioxol-5-yl(6,7-dimethoxyisoquinolin-1-yl)methanone | NaBH₄ | (±)-benzo[d] rsc.orgnih.govdioxol-5-ylthis compound | 80% derpharmachemica.com |
| (±)-benzo[d] rsc.orgnih.govdioxol-5-ylthis compound | 1) NaH, THF2) Methyl iodide | (±)-Setigeridine | 60% derpharmachemica.com |
Oxoaporphine Alkaloids (e.g., Lysicamine)
Aryl(isoquinolin-1-yl)carbinols, which are derivatives of the title compound, are effective precursors for the synthesis of oxoaporphine alkaloids through photochemical cyclization. rsc.org The synthesis of Lysicamine exemplifies this approach. The process begins with the regioselective metalation of 6,7-dimethoxyisoquinoline at the C-1 position using a strong base like TMPMgCl·LiCl (Knochel–Hauser base). This is followed by trapping the resulting organometallic intermediate with an appropriately substituted aromatic aldehyde, specifically 2-bromo-3,4-dimethoxybenzaldehyde, to create a 1-(2-bromobenzyl)isoquinoline carbinol intermediate. rsc.org
This carbinol, (2-bromo-3,4-dimethoxyphenyl)this compound, is then subjected to a photochemical intramolecular cyclization under reductive conditions. This light-induced reaction facilitates the formation of the characteristic tetracyclic core of the oxoaporphine skeleton, yielding Lysicamine. rsc.org This strategy highlights the versatility of the carbinol intermediate, where the hydroxyl group and the strategically placed bromine atom on the appended phenyl ring enable the key ring-closing step. rsc.org
Calycotomine Enantiomers
A synthetic pathway starting from this compound to produce enantiomers of Calycotomine is not an established or documented route. Calycotomine is a simple tetrahydroisoquinoline alkaloid. Its synthesis generally involves building the tetrahydroisoquinoline core from acyclic precursors.
Established methods for the asymmetric synthesis of tetrahydroisoquinolines, including structures related to Calycotomine, often rely on the Pomeranz–Fritsch–Bobbitt cyclization or the Pictet-Spengler reaction, starting from chiral phenylethylamines or their derivatives. mdpi.comnih.gov These classical approaches construct the heterocyclic ring system and establish the stereocenter at the C-1 position simultaneously, rather than starting with a pre-formed aromatic isoquinoline (B145761) carbinol.
Building Block for Complex Heterocyclic Scaffolds
While the primary utility of this compound is seen in alkaloid synthesis, its potential as a building block for other complex heterocyclic systems is an area of synthetic exploration. The 1-hydroxymethyl group can be converted into other functionalities to facilitate annulation reactions for the construction of fused ring systems.
Triazolo[5,1-a]isoquinoline Derivatives
The synthesis of triazolo[5,1-a]isoquinolines, a class of compounds with potential biological activities, can be envisioned starting from this compound. A plausible synthetic strategy involves the initial oxidation of the primary alcohol to the corresponding aldehyde, 6,7-dimethoxyisoquinoline-1-carbaldehyde (B11886727). This aldehyde can then undergo cyclization with suitable reagents to form the fused triazole ring.
One established method for the synthesis of similar triazolo[1,5-a]quinolines involves the reaction of a quinoline-2-carbaldehyde with hydrazine (B178648), followed by cyclization. Adapting this methodology, 6,7-dimethoxyisoquinoline-1-carbaldehyde can be reacted with hydrazine to form a hydrazone intermediate. Subsequent oxidative cyclization, potentially using reagents like copper(II) bromide or manganese dioxide, would lead to the formation of the desired 8,9-dimethoxy- researchgate.netresearchgate.netmdpi.comtriazolo[5,1-a]isoquinoline. The general reaction scheme is depicted below:
Scheme 1: Proposed Synthesis of Triazolo[5,1-a]isoquinoline Derivatives
| Step | Reactant | Reagent(s) | Product |
| 1 | This compound | Oxidizing agent (e.g., MnO2) | 6,7-Dimethoxyisoquinoline-1-carbaldehyde |
| 2 | 6,7-Dimethoxyisoquinoline-1-carbaldehyde | Hydrazine (NH2NH2) | Hydrazone intermediate |
| 3 | Hydrazone intermediate | Oxidative cyclizing agent (e.g., CuBr2) | 8,9-Dimethoxy- researchgate.netresearchgate.netmdpi.comtriazolo[5,1-a]isoquinoline |
This synthetic route highlights the role of this compound as a precursor to the key aldehyde intermediate necessary for the construction of the triazolo[5,1-a]isoquinoline scaffold.
Other Fused Ring Systems and Polycyclic Structures
The versatility of this compound extends to the synthesis of other fused and polycyclic isoquinoline derivatives. By converting the methanol moiety into other functional groups, a variety of cyclization strategies can be employed.
For instance, the corresponding 1-lithiomethyl-6,7-dimethoxyisoquinoline, which can be derived from the methanol, serves as a potent nucleophile. Reaction of this lithiated species with ethyl chloroformate yields an ester, which can be further oxidized to an α-keto ester. This α-keto ester, upon nitration and subsequent reductive cyclization, can afford complex polycyclic systems like 1H-benzo[d,e] researchgate.netnih.govnaphthyridine-2,3-diones. researchgate.net
Furthermore, the aldehyde derived from this compound is a key precursor for imidazo[5,1-a]isoquinolines. The reaction of 6,7-dimethoxyisoquinoline-1-carbaldehyde with ammonium (B1175870) acetate (B1210297) leads to the formation of the corresponding imidazo[5,1-a]isoquinoline (B3349720) derivative. researchgate.net
The table below summarizes some of the fused ring systems accessible from derivatives of this compound.
Table 1: Fused Ring Systems Derived from this compound Intermediates
| Starting Intermediate | Key Reagents | Fused Ring System |
| 1-Lithiomethyl-6,7-dimethoxyisoquinoline | Ethyl chloroformate, SeO2, HNO3/H2SO4, Fe/AcOH | 1H-Benzo[d,e] researchgate.netnih.govnaphthyridine-2,3-dione |
| 6,7-Dimethoxyisoquinoline-1-carbaldehyde | Ammonium acetate | Imidazo[5,1-a]isoquinoline |
These examples underscore the importance of this compound as a foundational building block for accessing a diverse range of complex, fused heterocyclic architectures.
Intermediate for Developing Scaffolds with Research Interest (e.g., CXCR4 antagonists)
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a significant therapeutic target, particularly in the fields of HIV entry inhibition and cancer metastasis. nih.gov A number of potent CXCR4 antagonists are based on the tetrahydroisoquinoline (THIQ) scaffold. nih.gov this compound can serve as a crucial starting material for the synthesis of these biologically active molecules through a key reduction step.
The isoquinoline core of this compound can be reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084). This transformation is typically achieved through catalytic hydrogenation or using reducing agents like sodium borohydride in the presence of an acid. The resulting (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is a chiral molecule that can be further elaborated to generate libraries of potential CXCR4 antagonists.
The general structure of many tetrahydroisoquinoline-based CXCR4 antagonists features a basic amine side chain, often attached at the nitrogen of the THIQ ring. The hydroxyl group of the reduced intermediate provides a handle for further chemical modifications, or it can be removed if not required in the final pharmacophore.
The development of novel CXCR4 antagonists often involves the synthesis and screening of a series of analogs with variations in the substituents on the tetrahydroisoquinoline ring and the nature of the side chain. The use of this compound as a precursor allows for the introduction of the 6,7-dimethoxy substitution pattern, which can influence the binding affinity and pharmacokinetic properties of the final compounds.
Table 2: Key Structural Features of Tetrahydroisoquinoline-Based CXCR4 Antagonists
| Scaffold | Key Moieties for Activity | Potential Precursor |
| 1,2,3,4-Tetrahydroisoquinoline | Basic amine side chain, Aromatic substitutions | This compound |
The ability to readily access the 6,7-dimethoxytetrahydroisoquinoline scaffold from this compound makes it an attractive intermediate for the discovery and development of new therapeutic agents targeting the CXCR4 receptor.
Q & A
Q. What are the common synthetic routes for preparing (6,7-dimethoxyisoquinolin-1-yl)methanol?
- Methodological Answer : The compound is typically synthesized via reduction of its aldehyde precursor. For example, this compound can be obtained by reducing the corresponding aldehyde (e.g., 3-(3-(t-butyl)phenyl)-6,7-dimethoxyisoquinoline-1-carbaldehyde) with sodium borohydride (NaBH₄) in ethanol at room temperature, yielding 63% after purification via column chromatography . Alternative routes include regioselective direct ring metalation using TMPMgCl·LiCl followed by Grignard addition to aromatic aldehydes (e.g., piperonal), achieving 43% yield after flash chromatography .
Q. How is this compound characterized in synthetic chemistry research?
- Methodological Answer : Characterization relies on spectral and analytical techniques:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.4 ppm), methoxy groups (δ 3.98–4.04 ppm), and hydroxyl-bearing methylene (δ 5.12 ppm) .
- HRMS : Used to confirm molecular weight (e.g., [M+H]⁺ observed at m/z 352.1905 vs. calculated 352.1907) .
- IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1100 cm⁻¹ (C-O from methoxy groups) .
Advanced Research Questions
Q. What strategies resolve contradictory spectral data during characterization of derivatives?
- Methodological Answer : Discrepancies in NMR or HRMS data (e.g., minor shifts in δ values or <0.002 m/z deviations) are addressed by:
- Repeating experiments under anhydrous conditions to exclude solvent or moisture interference.
- Alternative techniques : 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, or high-resolution X-ray crystallography for structural confirmation .
- Cross-validation with synthetic intermediates (e.g., comparing aldehyde precursor spectra with final product) .
Q. How are regioselectivity challenges addressed in functionalizing this compound?
- Methodological Answer : Regioselective functionalization (e.g., at the isoquinoline C1 position) is achieved using:
- Directed ortho-metalation : TMPMgCl·LiCl selectively activates the C1 position, enabling coupling with electrophiles like piperonal .
- Catalytic systems : Copper-catalyzed tandem oxidation/aromatization for C-H activation, as seen in oxoaporphine alkaloid syntheses .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during borohydride reductions .
Q. What methodological considerations are critical when designing derivatives for antibacterial applications?
- Methodological Answer : Key steps for optimizing antibacterial activity (e.g., FtsZ inhibition ):
- Substituent modification : Introducing lipophilic groups (e.g., t-butylphenyl) enhances membrane penetration.
- Coupling reactions : Mitsunobu conditions (PPh₃/DIAD) to attach guanidine moieties, improving target binding .
- In vitro testing : Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., S. aureus) to validate efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
